1-((2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)sulfonyl)pyrrolidine-3-carboxylic acid
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Overview
Description
1-((2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)sulfonyl)pyrrolidine-3-carboxylic acid is a complex organic compound that features a unique combination of functional groups, including an oxazolone ring, a sulfonyl group, and a pyrrolidine carboxylic acid moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)sulfonyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Oxazolone Ring: The oxazolone ring can be synthesized by cyclization of an appropriate amino acid derivative with a carbonyl compound under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the oxazolone intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Pyrrolidine Carboxylic Acid Moiety: The final step involves the coupling of the sulfonylated oxazolone with a pyrrolidine derivative, followed by carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
1-((2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)sulfonyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-((2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)sulfonyl)pyrrolidine-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activities.
Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Chemical Synthesis:
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)sulfonyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2,3-dihydrobenzo[d]oxazol-6-ylboronic acid: This compound shares the oxazolone ring structure but differs in the presence of a boronic acid group instead of the sulfonyl and pyrrolidine carboxylic acid moieties.
Benzo[d]thiazole-2-thiol derivatives: These compounds have a similar heterocyclic structure but contain a thiazole ring instead of an oxazolone ring.
Uniqueness
1-((2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)sulfonyl)pyrrolidine-3-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C12H12N2O6S |
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Molecular Weight |
312.30 g/mol |
IUPAC Name |
1-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H12N2O6S/c15-11(16)7-3-4-14(6-7)21(18,19)8-1-2-9-10(5-8)20-12(17)13-9/h1-2,5,7H,3-4,6H2,(H,13,17)(H,15,16) |
InChI Key |
CEJVOASBZGSEAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1C(=O)O)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)O3 |
Origin of Product |
United States |
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